2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
2-({4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a benzyl group at position 4 and a sulfanyl-linked acetamide moiety at position 1. The acetamide side chain is further functionalized with an isopropyl group (N-(propan-2-yl)).
The compound’s molecular formula can be inferred as C₂₃H₂₂N₅O₂S (exact weight dependent on isotope distribution), with structural similarities to compounds in and . Its design likely aims to optimize pharmacokinetic properties or target specificity, though explicit biological data are absent in the provided evidence.
Properties
IUPAC Name |
2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-14(2)22-18(27)13-29-21-24-23-20-25(12-15-8-4-3-5-9-15)19(28)16-10-6-7-11-17(16)26(20)21/h3-11,14H,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVBSKFFQBHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinazoline core, followed by the introduction of the benzyl and sulfanyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanyl positions, using reagents such as alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition results in the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Notes:
- Position 4 Substituents : The benzyl group in the target compound provides moderate lipophilicity compared to smaller alkyl (propyl in ) or bulkier arylalkyl (2-phenylethyl in ) groups.
- Acetamide Functionalization : The isopropyl group (propan-2-yl) in the target compound balances steric hindrance and hydrophobicity, contrasting with polar 4-chlorophenyl or aromatic 4-methylbenzyl groups.
- Molecular Weight : Variations in substituents lead to differences in molecular weight (421.5–489.98 g/mol), influencing drug-likeness parameters like LogP and solubility.
Structural and Functional Implications
Triazoloquinazolinone Core: This scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.
Sulfanyl Linker : The thioether (-S-) bridge in the target compound and analogs improves metabolic stability compared to ether or amine linkages .
Substituent Effects: Benzyl vs. Phenylethyl/Propyl: Benzyl (target compound) offers a balance of hydrophobicity and π-π stacking capability, whereas phenylethyl () may enhance membrane penetration.
Biological Activity
The compound 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazoline moiety and a sulfanyl group, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have shown that derivatives of triazole and quinazoline exhibit significant antibacterial properties. The target compound was evaluated against various bacterial strains using the agar disc diffusion method. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes like urease and acetylcholinesterase (AChE) .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The underlying mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors .
Enzyme Inhibition
The compound was also assessed for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it showed strong inhibition against acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 85% at 10 µM |
| Urease | 75% at 10 µM |
These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Parkinson's Disease Model : In a study involving a Parkinson's disease model, the compound exhibited neuroprotective effects by reducing oxidative stress markers and enhancing neuronal survival rates.
- Cancer Treatment : In vivo experiments on tumor-bearing mice showed significant tumor reduction when treated with the compound compared to control groups.
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical steps?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of substituted benzaldehydes with triazole derivatives in ethanol under reflux, catalyzed by glacial acetic acid (e.g., 4-amino-triazole derivatives reacting with benzaldehyde analogs) .
- Step 2 : Thiolation via nucleophilic substitution, where a sulfanyl group is introduced using chloroacetamide derivatives. For example, reacting 4-amino-triazole-thiones with chloroacetamides in ethanol with aqueous KOH at reflux .
- Step 3 : Purification via recrystallization from ethanol-DMF mixtures . Critical factors include solvent choice (ethanol for solubility), reaction time (1–4 hours), and stoichiometric control of reagents.
Q. Which structural characterization techniques are most effective for confirming the compound’s identity?
Key methods include:
- X-ray crystallography : Resolves the triazoloquinazoline core and sulfanyl-acetamide substituents, as demonstrated in studies of analogous triazoloquinazolinones .
- FT-IR and NMR spectroscopy : IR confirms carbonyl (C=O) and sulfanyl (S-H) groups, while / NMR identifies benzyl protons, isopropyl acetamide signals, and triazole ring protons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Anti-inflammatory activity : Evaluated in rat formalin-induced edema models, showing dose-dependent inhibition of exudation .
- Anticancer potential : Analogous triazoloquinazoline derivatives exhibit cytotoxicity against cancer cell lines via topoisomerase inhibition .
- Antimicrobial properties : Triazole-thiol derivatives demonstrate moderate activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Varying temperature, solvent (e.g., ethanol vs. dioxane), and catalyst (acetic acid vs. KOH) to identify optimal parameters. For example, extending reflux time from 1 to 4 hours increases cyclization efficiency .
- Statistical modeling : Response surface methodology (RSM) to maximize yield while minimizing byproducts (e.g., dimerization) .
- Flow chemistry : Continuous-flow systems enhance reproducibility and scalability for steps like thiolation .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Biological assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or animal models (rat vs. mouse) affect potency comparisons .
- Structural analogs : Minor substituent changes (e.g., benzyl vs. cycloheptyl groups) alter pharmacokinetic profiles .
- Dose-response validation : Repeating assays with standardized protocols (e.g., IC determination under identical conditions) clarifies activity trends .
Q. What computational methods are used to study its electronic structure and binding mechanisms?
- DFT calculations : Analyze electron distribution in the triazoloquinazoline core, predicting reactive sites for electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to guide SAR studies .
- MD simulations : Assess stability of the sulfanyl-acetamide moiety in aqueous environments .
Q. How can structure-activity relationships (SAR) be systematically explored?
Strategies include:
- Scaffold diversification : Modifying the benzyl group (e.g., halogenation) or acetamide substituent (e.g., isopropyl vs. cyclopropyl) to assess impact on bioactivity .
- Pharmacophore mapping : Identifying essential motifs (e.g., triazole-thiol for antimicrobial activity) .
- Proteomics profiling : Correlating structural variations with changes in protein binding affinity .
Q. What are the challenges in translating in vitro activity to in vivo efficacy?
Key considerations:
- Metabolic stability : The sulfanyl group may undergo rapid oxidation, requiring prodrug strategies .
- Bioavailability : Low solubility of the triazoloquinazoline core necessitates formulation with co-solvents (e.g., PEG 400) .
- Toxicity profiling : Off-target effects (e.g., hepatotoxicity) must be assessed in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
